molecular formula C9H10O2 B1584663 ((2R,3R)-3-phenyloxiran-2-yl)methanol CAS No. 98819-68-2

((2R,3R)-3-phenyloxiran-2-yl)methanol

Cat. No.: B1584663
CAS No.: 98819-68-2
M. Wt: 150.17 g/mol
InChI Key: PVALSANGMFRTQM-RKDXNWHRSA-N
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Description

((2R,3R)-3-phenyloxiran-2-yl)methanol is a chiral epoxide, which is a type of organic compound containing an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring. This compound is particularly significant due to its role as a chiral building block in the synthesis of various biologically active molecules and pharmaceuticals . The high activity of the three-membered epoxide ring makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ((2R,3R)-3-phenyloxiran-2-yl)methanol can be achieved through several methods. One notable method involves the use of biocatalysts. For instance, the bioproduction of this compound using the strain Aspergillus fumigatus ZJUTZQ160 has been reported. This method involves the optimization of biotransformation conditions to achieve high enantioselectivity and yield . Another method includes the Sharpless asymmetric dihydroxylation and Jacobson’s epoxidation, which are well-established techniques for the preparation of chiral epoxides .

Industrial Production Methods

Industrial production of this compound often relies on biocatalytic processes due to their high enantioselectivity and environmental friendliness. The use of microbial strains exhibiting epoxide hydrolase activity is a common approach. These strains can effectively resolve racemic mixtures of epoxides to produce optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

((2R,3R)-3-phenyloxiran-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for nucleophilic substitution, which converts this compound to (2S,3S)-3-azido-3-phenyl-propane-1,2-diol with high yield and enantioselectivity . Other reagents include oxidizing agents like m-chloroperbenzoic acid for epoxide ring opening and reducing agents like lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions include diols, azido alcohols, and various substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

((2R,3R)-3-phenyloxiran-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ((2R,3R)-3-phenyloxiran-2-yl)methanol exerts its effects involves its high reactivity due to the strained three-membered epoxide ring. This reactivity allows it to participate in various chemical reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved often include nucleophilic attack on the epoxide ring, leading to ring opening and subsequent reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3R)-3-phenyloxiran-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVALSANGMFRTQM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60243830
Record name Oxiranemethanol, 3-phenyl-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98819-68-2
Record name (2R,3R)-3-Phenyl-2-oxiranemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98819-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxiranemethanol, 3-phenyl-, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098819682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiranemethanol, 3-phenyl-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium carbonate (224 g) and trans-cinnamyl alcohol (200.0 g) were mixed with 2 L of methylene chloride, a slow nitrogen sweep was maintained through the vapor space of the flask and the mixture was cooled to 15-20° C. with a cold water bath. Peracetic acid solution (35%, 381.2 mL) was added over a 3 hour period, maintaining the internal temperature below 25° C. After the peracetic acid addition was complete, the mixture was stirred for 2-3 hours until complete, as shown by HPLC analysis. The mixture was cooled to 10° C. with an ice bath, and a solution of sodium sulfite (160 g) in 1200 ml water was added slowly over 90 minutes, keeping the temperature below 30° C. The phases were separated and the aqueous phase was extracted with methylene chloride (200 mL) to give a solution of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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((2R,3R)-3-phenyloxiran-2-yl)methanol
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((2R,3R)-3-phenyloxiran-2-yl)methanol
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((2R,3R)-3-phenyloxiran-2-yl)methanol
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((2R,3R)-3-phenyloxiran-2-yl)methanol
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((2R,3R)-3-phenyloxiran-2-yl)methanol
Reactant of Route 6
((2R,3R)-3-phenyloxiran-2-yl)methanol

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